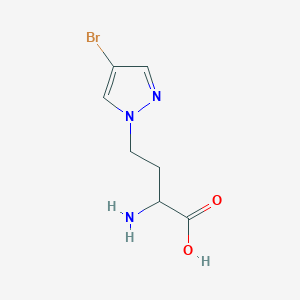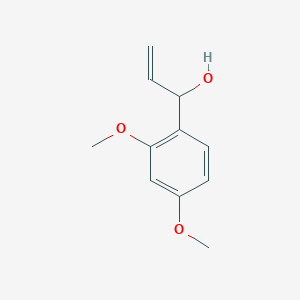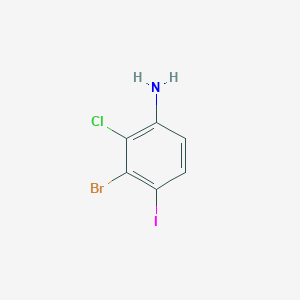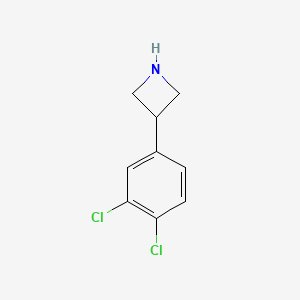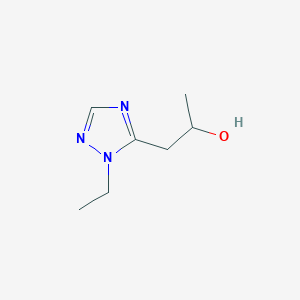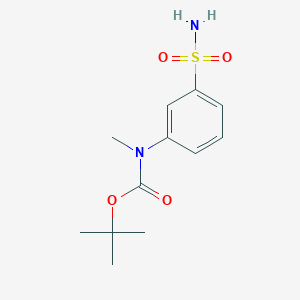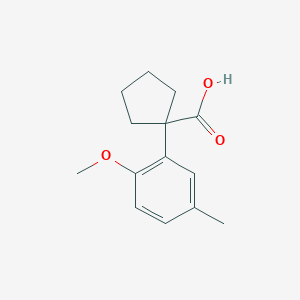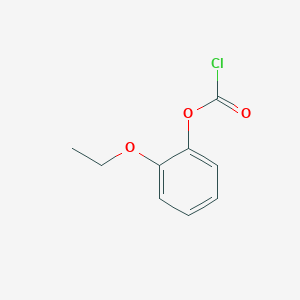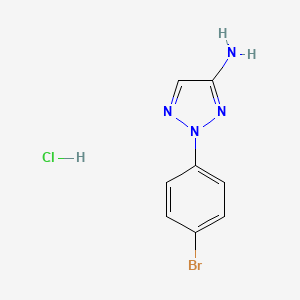
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H13NO2. It is known for its unique structure, which includes a tetrahydro-2H-pyran ring attached to a hydroxylamine group via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, and primary amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine: A simpler analog without the tetrahydro-2H-pyran ring.
O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine hydrochloride: A salt form of the compound with similar properties.
Uniqueness
This compound is unique due to its tetrahydro-2H-pyran ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
O-(oxan-4-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C6H13NO2/c7-9-5-6-1-3-8-4-2-6/h6H,1-5,7H2 |
Clave InChI |
VJMFCTRXNWBQBZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


